molecular formula C21H32N2O6 B8703496 L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- CAS No. 61884-45-5

L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)-

Cat. No.: B8703496
CAS No.: 61884-45-5
M. Wt: 408.5 g/mol
InChI Key: XEJHSOREGRDIEV-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of L-serine, an amino acid that plays a crucial role in various metabolic processes. The addition of N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl] and O-(phenylmethyl) groups enhances its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- involves several steps, starting with the protection of the amino and hydroxyl groups of L-serine. The N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl] group is introduced through a series of reactions involving the use of protecting groups and coupling reagents. The O-(phenylmethyl) group is then added to the serine residue. The final product is purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amino acids and other fragments

Scientific Research Applications

L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. These interactions are mediated by the unique structural features of the compound, which allow it to bind to specific sites on target molecules .

Comparison with Similar Compounds

L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

61884-45-5

Molecular Formula

C21H32N2O6

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C21H32N2O6/c1-14(2)11-16(23-20(27)29-21(3,4)5)18(24)22-17(19(25)26)13-28-12-15-9-7-6-8-10-15/h6-10,14,16-17H,11-13H2,1-5H3,(H,22,24)(H,23,27)(H,25,26)/t16-,17-/m0/s1

InChI Key

XEJHSOREGRDIEV-IRXDYDNUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.